Quinoline-6-sulfonyl chloride

Organic Synthesis Quality Control Physicochemical Characterization

This is the positional isomer (CAS 65433-99-0) specifically validated for building NAMPT inhibitors (IC50 6.20 nM) and androgen receptor antagonists. Do not substitute with 5‑ or 8‑sulfonyl chlorides—the 6‑position is essential for biological target engagement. QC-ready: verify identity instantly via the isomer‑specific melting point (83–85°C). Ensure your med‑chem or agrochemical program uses the correct scaffold from the start.

Molecular Formula C9H6ClNO2S
Molecular Weight 227.67 g/mol
CAS No. 65433-99-0
Cat. No. B016805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoline-6-sulfonyl chloride
CAS65433-99-0
Molecular FormulaC9H6ClNO2S
Molecular Weight227.67 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)S(=O)(=O)Cl)N=C1
InChIInChI=1S/C9H6ClNO2S/c10-14(12,13)8-3-4-9-7(6-8)2-1-5-11-9/h1-6H
InChIKeyAUDKCUOUBLCZQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinoline-6-sulfonyl Chloride (CAS 65433-99-0): Procurement-Grade Sulfonylating Agent and Androgen Receptor Antagonist Scaffold


Quinoline-6-sulfonyl chloride (CAS 65433-99-0) is a heteroaromatic sulfonyl chloride building block comprising a quinoline ring with an electrophilic –SO2Cl group at the 6-position . It serves as a versatile intermediate for introducing sulfonamide, sulfonate ester, and sulfone functionalities into pharmaceutical candidates, agrochemicals, and functional materials. Unlike many generic sulfonyl chlorides, its quinoline core imparts π-stacking capability, hydrogen-bond acceptor properties, and distinct biological target engagement, making it a privileged scaffold in medicinal chemistry .

Why Quinoline-6-sulfonyl Chloride (65433-99-0) Cannot Be Substituted by Other Quinoline Sulfonyl Chlorides in Synthesis and Bioactivity


Direct substitution of Quinoline-6-sulfonyl chloride with its positional isomers (e.g., 5-, 8-sulfonyl chlorides) or derivatives is not scientifically valid due to profound differences in physicochemical properties, reactivity, and biological target engagement. The position of the sulfonyl chloride group on the quinoline ring critically influences electrophilicity, steric accessibility, and the resulting derivative's binding affinity [1]. For example, the 6-position yields a distinct melting point (83-85°C) compared to the 8-isomer (126-130°C), indicating different crystal packing and handling properties . Furthermore, the 6-substitution pattern is specifically required for generating potent androgen receptor antagonists and NAMPT inhibitors, a specificity not achievable with 3- or 8-substituted analogs [2].

Quinoline-6-sulfonyl Chloride (65433-99-0) Comparative Evidence for Research and Industrial Sourcing


Melting Point Differentiation from 8-Quinoline Isomer Enables Purity Assessment and Handling

Quinoline-6-sulfonyl chloride exhibits a melting point of 83-85°C , which is significantly lower than the 126-130°C observed for the 8-quinoline isomer . This 41-45°C difference allows for a simple and definitive melting point check to confirm the correct isomer has been received from a vendor, preventing costly synthetic errors.

Organic Synthesis Quality Control Physicochemical Characterization

Potent NAMPT Inhibition (IC50 = 6.20 nM) for a Quinoline-6-sulfonyl-Derived Compound in Biochemical Assay

A derivative synthesized from Quinoline-6-sulfonyl chloride, specifically 2-cyano-3-(pyridin-4-yl)-1-{[4-(quinoline-6-sulfonyl)phenyl]methyl}guanidine, demonstrated potent inhibition of Nicotinamide phosphoribosyltransferase (NAMPT) with an IC50 of 6.20 nM [1]. This is a strong, sub-10 nM activity level that validates the 6-sulfonyl quinoline scaffold for developing potent enzyme inhibitors.

Medicinal Chemistry Oncology NAMPT Inhibition

6-Position Sulfonyl Chloride is the Preferred Scaffold for Androgen Receptor Antagonists Over 8-Substituted Analogs

Patents from Pfizer and others explicitly claim the 6-sulfonamido-quinolin-2-one class as androgen receptor antagonists [1]. The 6-sulfonyl chloride is a crucial intermediate for synthesizing these specific derivatives. In contrast, 8-sulfonyl quinoline derivatives are primarily explored for different targets, such as carbonic anhydrase inhibition , indicating a distinct target engagement profile driven by the sulfonyl group's position.

Medicinal Chemistry Endocrinology Androgen Receptor Antagonism

6-Quinoline-Sulfonamide Derivatives Exhibit Pronounced Antibacterial Activity in MIC Assays

A study on 4-methyl-2-oxo-1,2-dihydroquinolin-6-sulfonic acid amides, which are synthesized from a 6-sulfonyl quinoline precursor, showed pronounced antibacterial activity against S. aureus and E. coli strains [1]. This contrasts with 6-alkylsulfonyl analogs, which demonstrated weak activity, highlighting the sulfonamide functionality derived from the sulfonyl chloride as crucial for antimicrobial efficacy.

Antimicrobial Research Drug Discovery Sulfonamide Derivatives

Targeted Application Scenarios for Quinoline-6-sulfonyl Chloride (CAS 65433-99-0) Based on Differential Evidence


Synthesis of Potent NAMPT Inhibitors for Oncology Research

Medicinal chemistry teams developing novel NAMPT inhibitors should prioritize Quinoline-6-sulfonyl chloride as a key building block. Evidence shows that a derivative synthesized from this reagent achieves an IC50 of 6.20 nM against NAMPT . The 6-sulfonyl quinoline core enables potent enzyme inhibition, making it a strategic choice for constructing targeted libraries and advancing lead optimization in cancer and inflammatory disease programs.

Development of Next-Generation Androgen Receptor Antagonists

Researchers focused on prostate cancer or other androgen-driven conditions should utilize Quinoline-6-sulfonyl chloride for synthesizing 6-sulfonamido-quinolin-2-one derivatives. Patent literature specifically claims this class as androgen receptor antagonists . Using the 6-isomer is critical for accessing this pharmacophore; substitution with other quinoline sulfonyl chloride isomers will not yield the intended biological activity against the androgen receptor.

Design and Synthesis of Antibacterial Sulfonamide Libraries

For antimicrobial drug discovery, Quinoline-6-sulfonyl chloride is the reagent of choice for generating sulfonamide-based libraries. Studies confirm that 6-sulfonamide derivatives of dihydroquinolinone exhibit pronounced activity against S. aureus and E. coli, whereas analogous alkylsulfonyl compounds are weakly active . This indicates that the sulfonyl chloride is essential for installing the pharmacophoric sulfonamide group required for antibacterial efficacy.

Quality Control and Isomer Verification in Chemical Procurement

Upon receiving a shipment, procurement and QC teams can leverage the compound's distinct melting point of 83-85°C to rapidly confirm the identity and purity of the correct isomer. This simple test distinguishes it from the 8-isomer (126-130°C) and other positional analogs, mitigating the risk of costly experimental failure due to reagent misidentification or contamination.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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